Phenyl (6-methylpyridin-2-yl)carbamate
Description
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
phenyl N-(6-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C13H12N2O2/c1-10-6-5-9-12(14-10)15-13(16)17-11-7-3-2-4-8-11/h2-9H,1H3,(H,14,15,16) |
InChI Key |
QDDAARNPGCPCGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Stability and Reactivity
- Deprotection Challenges : tert-Butyl carbamates require acidic conditions for deprotection (e.g., HCl/dioxane), which may degrade sensitive substrates. Phenyl carbamates, lacking such groups, avoid this step but may exhibit lower hydrolytic stability .
- In contrast, 3-fluoro (electron-withdrawing) or chloro groups () could direct reactions to specific ring positions.
Preparation Methods
Nucleophilic Acyl Substitution with Phenyl Chloroformate
The primary method involves reacting 5-amino-2-methylpyridine with phenyl chloroformate in anhydrous acetonitrile at 20°C. The amine group at position 5 of the pyridine ring attacks the electrophilic carbonyl carbon of phenyl chloroformate, displacing chloride and forming the carbamate linkage. This exothermic reaction proceeds efficiently under mild conditions, with a stoichiometric ratio of 1:1.1 (amine-to-chloroformate). The product precipitates as a hydrochloride salt, which is isolated via filtration and washed with methyl tert-butyl ether to remove residual reagents.
Reaction Conditions and Scaling
At laboratory scale (50 g starting material), the reaction achieves a 95% isolated yield. Critical parameters include:
-
Temperature : Maintaining 20°C prevents side reactions such as over-carbamation or decomposition.
-
Solvent : Acetonitrile’s polar aprotic nature enhances reagent solubility without participating in side reactions.
-
Addition Rate : Gradual introduction of phenyl chloroformate over 25 minutes minimizes local overheating.
Mechanistic Insights and Side-Reaction Mitigation
Reaction Pathway
The mechanism follows a two-step nucleophilic acyl substitution (Figure 1):
Byproduct Formation
Excess phenyl chloroformate may lead to bis-carbamate formation, but this is suppressed by precise stoichiometric control. The hydrochloride salt’s low solubility in acetonitrile drives precipitation, further enhancing selectivity.
Optimization of Synthetic Parameters
Solvent Screening
While acetonitrile is optimal, alternative solvents like dichloromethane or tetrahydrofuran were tested but resulted in lower yields (70–80%) due to poor salt precipitation.
Temperature Effects
Elevating the reaction to 40°C reduces yield (85%) due to increased byproduct formation, while temperatures below 10°C slow kinetics.
Analytical Characterization
Spectroscopic Validation
Although the cited patents do not provide spectral data, typical characterization includes:
-
¹H NMR : Expected signals include aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.5 ppm), and carbamate NH (δ 9.5–10.5 ppm).
Industrial Applications
Role in Omecamtiv Mecarbil Synthesis
Phenyl (6-methylpyridin-3-yl)carbamate serves as a precursor in coupling reactions with piperazine derivatives to form omecamtiv mecarbil, a cardiac myosin activator. Its high purity and stability under storage (-20°C, argon atmosphere) make it suitable for large-scale API production.
Q & A
Q. What synthetic routes are recommended for synthesizing Phenyl (6-methylpyridin-2-yl)carbamate, and how can reaction conditions be optimized for improved yield?
Methodological Answer: The synthesis of carbamate derivatives typically involves coupling reactions between activated pyridine intermediates and phenyl carbamoyl chloride. Key steps include:
- Intermediate Preparation : Start with 6-methylpyridin-2-amine, which is treated with phosgene or a carbamoyl chloride derivative to form the carbamate backbone.
- Coupling Conditions : Use a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.
- Optimization : Control temperature (0–25°C) and reaction time (4–24 hours) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which analytical techniques are most effective for characterizing this compound and assessing purity?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm structural integrity by identifying peaks corresponding to the phenyl ring (δ 7.2–7.5 ppm), pyridine protons (δ 8.0–8.5 ppm), and carbamate carbonyl (δ 150–155 ppm in ¹³C) .
- IR Spectroscopy : Detect the carbamate C=O stretch (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
- Chromatography :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.
- Storage : Store at –20°C in airtight containers to prevent hydrolysis.
- Spill Management : Neutralize spills with alkaline solutions (e.g., sodium bicarbonate) and dispose of waste via approved hazardous waste protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
- Structural Modifications : Introduce substituents at the phenyl or pyridine rings (e.g., halogens, methyl groups) to evaluate effects on bioactivity.
- Assay Selection : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or microbial growth inhibition models.
- Data Analysis : Compare activity trends with analogs (e.g., tert-butyl derivatives) to identify critical pharmacophores .
Q. How should researchers resolve contradictory data in biological assays involving carbamate derivatives?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent concentration) across replicates.
- Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., benzyl carbamates) to identify confounding factors .
Q. What in vitro models are suitable for evaluating the antimicrobial or anticancer potential of this compound?
Methodological Answer:
- Antimicrobial Screening : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains in broth microdilution assays (MIC determination).
- Anticancer Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT or ATP-luminescence assays. Include normal cell lines (e.g., HEK293) for selectivity assessment .
Q. How do structural modifications at the pyridine ring influence the pharmacological profile of this compound?
Methodological Answer:
- Electron-Withdrawing Groups : Introduce fluoro or nitro substituents to enhance metabolic stability and target binding.
- Bulkier Substituents : Replace the methyl group with tert-butyl to study steric effects on receptor interaction.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
